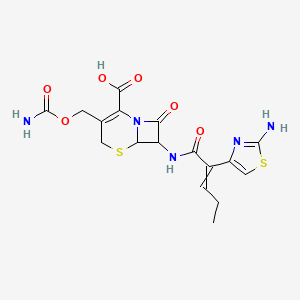

Cefcapene Impurity 7

Description

Significance of Impurity Profiling in Pharmaceutical Product Development

Impurity profiling, the identification, quantification, and characterization of impurities in pharmaceutical products, is a critical component of drug development and quality assurance. longdom.org The presence of unwanted chemicals in Active Pharmaceutical Ingredients (APIs) or finished drug products can significantly affect the quality, safety, and efficacy of a medication. gmpinsiders.com Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established strict guidelines for impurity levels, making compliance essential for market approval. longdom.org

The core importance of impurity profiling lies in several key areas. Primarily, it is a matter of patient safety, as some impurities can have toxic or undesirable pharmacological effects. longdom.orgpharmainfo.in Beyond safety, impurities can also impact the stability of the API, potentially accelerating its degradation and reducing the product's shelf life and potency. longdom.orgglobalpharmatek.com Furthermore, a consistent impurity profile serves as a fingerprint of the manufacturing process, indicating a state of control and ensuring batch-to-batch consistency. pharmainfo.in Therefore, a thorough understanding and rigorous control of impurities are indispensable throughout the lifecycle of a pharmaceutical product, from initial development through to commercial production. globalpharmatek.comcontractpharma.com

Classification of Pharmaceutical Impurities within Active Pharmaceutical Ingredients (APIs)

Impurities found in pharmaceuticals are broadly categorized based on their chemical nature and origin. The International Council for Harmonisation (ICH) provides a framework that classifies them into three main types: organic impurities, inorganic impurities, and residual solvents. gmpinsiders.comveeprho.com

Interactive Data Table: General Classification of Pharmaceutical Impurities

| Impurity Class | Description | Common Sources |

| Organic Impurities | Carbon-containing compounds that are structurally related to the drug substance. | Starting materials, by-products of synthesis, intermediates, degradation products, reagents, ligands, and catalysts. veeprho.commoravek.com |

| Inorganic Impurities | Non-carbon-based compounds. | Reagents, ligands, catalysts, heavy or residual metals, inorganic salts, filter aids, and charcoal. contractpharma.commoravek.comoceanicpharmachem.com |

| Residual Solvents | Volatile organic compounds used or produced in the manufacturing of drug substances or excipients. | Solvents used during synthesis, purification, or in the drug formulation process. contractpharma.commoravek.com |

Organic Impurities: Process-Related, Drug-Related, and Degradation Products

Organic impurities are the most common class encountered in synthetic APIs and can arise at any point during the manufacturing process or upon storage. moravek.commoravek.com They can be further subdivided based on their origin:

Process-Related Impurities: These are substances that originate from the manufacturing process itself. They include unreacted starting materials and intermediates, by-products from unintended side reactions, as well as reagents, ligands, and catalysts used in the synthesis. moravek.comsynthinkchemicals.com Their presence and levels are highly dependent on the specific synthetic route and reaction conditions. oceanicpharmachem.com

Drug-Related Impurities (Degradation Products): These impurities form due to the chemical degradation of the drug substance over time. synthinkchemicals.com Degradation can be triggered by exposure to environmental factors such as light, heat, moisture, or pH changes, or by interaction with excipients in the final formulation. gmpinsiders.comsynthinkchemicals.com Stability studies are conducted to identify potential degradation pathways and products. globalpharmatek.com

Specific Impurity Categories in Cephalosporin (B10832234) Antibiotics

Cephalosporins, a class of beta-lactam antibiotics, are known for their chemical complexity and susceptibility to specific types of impurity formation, including polymers and isomers.

Polymeric Impurities in Beta-Lactam Antibiotics

The formation of polymeric impurities is a known issue for beta-lactam antibiotics. frontiersin.org These impurities, which include dimers, trimers, and higher-order polymers, are formed through the covalent polymerization of drug molecules. frontiersin.orgnih.gov The mechanism often involves the highly reactive β-lactam ring. Molecules of the antibiotic, which typically contain polar groups like amino and carboxyl functions, can attack the unstable β-lactam ring of another molecule, leading to ring-opening and the formation of a covalent bond between the units. frontiersin.orgnih.gov The presence of these polymers is a quality concern, and various analytical techniques like size-exclusion chromatography (HPSEC) and reversed-phase HPLC are used for their control. nih.govresearchgate.net

Isomeric Impurities in Cephalosporin Structures

The complex stereochemistry of cephalosporins makes them prone to the formation of isomeric impurities. Cephalosporin molecules contain multiple chiral centers, and impurities can arise as stereoisomers or constitutional isomers during production and storage. frontiersin.orgnih.gov

Two common types of isomeric impurities in cephalosporins are:

Δ2/Δ3 Isomers: Cephalosporins typically exist as the biologically active Δ3-isomer, referring to the position of the double bond within the six-membered dihydrothiazine ring. Under certain conditions, this double bond can migrate to the C-2 position, forming the inactive Δ2-isomer. frontiersin.orgnih.gov

E/Z Isomers: Isomerism can also occur in the side chains attached to the cephalosporin nucleus. For example, many cephalosporins feature an oxime group in the C-7 side chain, which can exist as either Z (syn) or E (anti) isomers. The Z-isomer is generally the active form, and the formation of the E-isomer is considered an impurity. magtechjournal.com

The identification and characterization of such closely related isomers often require sophisticated analytical methods, such as advanced chromatography and nuclear magnetic resonance (NMR) spectroscopy. frontiersin.orgmagtechjournal.com

Data on Cefcapene and Related Compounds

The following table presents available chemical information for Cefcapene and some of its listed impurities. It is important to note that information for specific named impurities can be limited and sometimes conflicting in publicly available databases. For instance, "Cefcapene Impurity 7" is listed with different chemical formulas by different suppliers, highlighting the challenges in standardizing impurity nomenclature and data.

Interactive Data Table: Chemical Data for Cefcapene and Related Substances

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Source |

| Cefcapene | 135889-00-8 | C₁₇H₁₉N₅O₆S₂ | 453.49 | chemicalbook.compharmaffiliates.comnih.gov |

| Cefcapene Pivoxil | 105889-45-0 | C₂₃H₂₉N₅O₈S₂ | 567.63 | pharmaffiliates.com |

| Cefcapene Impurity 5 | Synonym for Cefcapene | C₁₇H₁₉N₅O₆S₂ | 453.49 | chemicalbook.com |

| This compound | Not Available | C₂₇H₃₇N₅O₈S | 623.74 | tlcstandards.com |

| N-Boc Cefcapene N,N-Diisopropylamine | 153012-37-4 | C₂₈H₄₂N₆O₈S₂ | 654.8 | pharmaffiliates.com |

Global Regulatory Landscape for Impurity Control in Pharmaceutical Substances

To ensure patient safety and product quality, regulatory authorities worldwide have established stringent requirements for the control of impurities in pharmaceutical substances. veeprho.com This landscape is dominated by the guidelines of the International Council for Harmonisation (ICH) and the standards set forth by national and regional pharmacopoeias. google.com

The ICH brings together regulatory authorities and the pharmaceutical industry to discuss scientific and technical aspects of drug registration. Its guidelines are widely adopted and have become the global standard. google.com Several ICH guidelines specifically address the control of impurities.

ICH Q3A(R2): Impurities in New Drug Substances: This guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances produced by chemical synthesis. researchgate.netpharmaffiliates.com It establishes thresholds based on the maximum daily dose of the drug. For instance, for a drug with a maximum daily dose of ≤ 2g/day, an impurity present at a level of 0.05% would require reporting, while one at >0.10% or 1.0 mg per day (whichever is lower) would need to be identified. Qualification, the process of establishing the biological safety of an impurity, is required if levels exceed 0.15% or 1.0 mg per day. dmstandards.com

ICH Q3B(R2): Impurities in New Drug Products: Complementing Q3A, this guideline focuses on impurities that arise from the degradation of the drug substance or from reactions between the drug substance and excipients in the final drug product. google.com

ICH Q3C(R9): Guideline for Residual Solvents: This guideline addresses the control of residual solvents, classifying them into three classes based on their toxicity and potential environmental hazards. google.com Class 1 solvents (e.g., benzene, carbon tetrachloride) are to be avoided. Class 2 solvents (e.g., acetonitrile (B52724), methanol) have set Permitted Daily Exposure (PDE) limits. Class 3 solvents (e.g., acetone, ethanol) have low toxic potential and are generally considered less of a risk.

ICH Q1A-R2: Stability Testing of New Drug Substances and Products: This guideline mandates "stress testing" to understand the intrinsic stability of a drug substance. nih.gov Such studies, which expose the drug to conditions like heat, humidity, and light, are crucial for identifying potential degradation products, which would be considered impurities. nih.gov For a substance like Cefcapene, which is susceptible to hydrolysis and oxidation, these studies are vital for establishing its degradation profile. nih.govgoogle.com

ICH Q2B: Validation of Analytical Procedures: This guideline requires that the analytical methods used to detect and quantify impurities are validated to ensure they are reliable, accurate, and precise. dmstandards.com For Cefcapene and its impurities, this would typically involve a stability-indicating High-Performance Liquid Chromatography (HPLC) method. nih.govgoogle.com

ICH M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities: This guideline provides a framework for identifying, categorizing, qualifying, and controlling mutagenic impurities to limit potential carcinogenic risk. pharmaffiliates.commedkoo.com It introduced the concept of the Threshold of Toxicological Concern (TTC) for genotoxic impurities.

Interactive Table: ICH Q3A(R2) Thresholds for New Drug Substances

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day (whichever is lower) | 0.15% or 1.0 mg/day (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

Pharmacopoeias provide legally enforceable quality standards for medicines within their respective regions. They work in conjunction with ICH guidelines and often reference them. The Pharmacopoeial Discussion Group (PDG), which includes the European, Japanese, and United States pharmacopoeias, works to harmonize their standards. chemicea.com

Japanese Pharmacopoeia (JP): The JP provides official standards to ensure the quality of drugs in Japan. veeprho.com It contains monographs for specific drugs and general chapters on testing methods, including those for impurities. veeprho.comresearchgate.net Reference standards for impurities are made available to ensure accurate identification and quantification. researchgate.net

European Pharmacopoeia (Ph. Eur.): The Ph. Eur. is a legally binding reference in 39 European countries and is used in over 120 countries worldwide. google.com It contains detailed monographs that specify the tests required to control the quality of a substance, including tests for specific, identified impurities and limits for unidentified impurities. google.com The European Directorate for the Quality of Medicines & HealthCare (EDQM) supplies chemical reference standards (CRS), including those for impurities.

United States Pharmacopeia (USP): The USP sets quality, purity, strength, and identity standards for medicines, food ingredients, and dietary supplements. USP monographs provide tests, procedures, and acceptance criteria. The USP also provides official Reference Standards for impurities, which are highly characterized physical specimens used in testing. tlcstandards.com The USP has also integrated ICH guidelines, such as the chapter on elemental impurities which aligns with ICH Q3D.

Chinese Pharmacopoeia (ChP): The ChP is the official compendium of drugs in the People's Republic of China, providing standards for purity, testing, and storage. The ChP has been increasingly aligning with international standards and has specific guidelines for impurity control, including limits for genotoxic impurities and elemental impurities.

Interactive Table: Major Pharmacopoeias and Their Role in Impurity Control

| Pharmacopoeia | Jurisdiction/Reach | Key Features for Impurity Control |

| Japanese Pharmacopoeia (JP) | Japan | Provides official monographs and reference standards for impurity testing. veeprho.comresearchgate.net |

| European Pharmacopoeia (Ph. Eur.) | 39 European States & beyond | Legally binding monographs with specific impurity tests; provides Chemical Reference Standards (CRS). google.com |

| United States Pharmacopeia (USP) | United States & others | Sets standards via monographs; provides official physical Reference Standards for impurities. tlcstandards.com |

| Chinese Pharmacopoeia (ChP) | China | Official compendium with increasing alignment to global standards; provides reference standards. |

Structure

3D Structure

Properties

IUPAC Name |

7-[2-(2-amino-1,3-thiazol-4-yl)pent-2-enoylamino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O6S2/c1-2-3-8(9-6-30-16(18)20-9)12(23)21-10-13(24)22-11(15(25)26)7(4-28-17(19)27)5-29-14(10)22/h3,6,10,14H,2,4-5H2,1H3,(H2,18,20)(H2,19,27)(H,21,23)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJJRIJDTIPFROI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40869850 | |

| Record name | 7-{[2-(2-Amino-1,3-thiazol-4-yl)pent-2-enoyl]amino}-3-[(carbamoyloxy)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40869850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Formation Mechanisms and Sources of Cefcapene Impurity 7

Elucidation of Cefcapene Degradation Pathways Leading to Cefcapene Impurity 7 Formation

Degradation of Cefcapene can occur under various stress conditions, leading to the formation of multiple related substances, including this compound. The inherent chemical structure of Cefcapene, like other β-lactam antibiotics, contains several reactive sites susceptible to chemical breakdown.

Hydrolysis is a primary degradation pathway for cephalosporins. The Cefcapene molecule possesses several functional groups prone to hydrolytic cleavage, most notably the β-lactam ring. This four-membered ring is highly strained and susceptible to nucleophilic attack by water, leading to its opening and subsequent loss of antibacterial activity. The stability of Cefcapene Pivoxil is significantly affected by pH, with degradation observed under acidic conditions.

Forced degradation studies on Cefcapene Pivoxil have demonstrated significant degradation under acidic hydrolysis at elevated temperatures. For instance, in a 0.5 mol L⁻¹ HCl solution at 363 K, a substantial portion of the drug degrades. This process involves the cleavage of the β-lactam ring and potentially other labile groups like the 7-amide side chain and the pivaloyloxymethyl ester group, which can lead to a variety of degradation products. While specific studies detailing the precise hydrolytic pathway to this compound are not extensively published, it is understood that such conditions generate a profile of related substances.

Analogous cephalosporins also exhibit susceptibility to hydrolytic degradation under acidic, basic, and neutral conditions. The degradation pathways often involve the opening of the β-lactam ring as the initial step, followed by further rearrangements and reactions of the side chains, which serves as a model for the potential hydrolytic fate of Cefcapene.

| Stress Condition | Reagent/Parameters | Temperature | Observed Degradation of Cefcapene Pivoxil |

| Acidic Hydrolysis | 0.3-0.5 mol L⁻¹ HCl | 363 K (90°C) | Significant degradation (e.g., 56.4% after 240 min) |

| Basic Hydrolysis | Alkaline Solutions | N/A | Precipitation of Cefcapene Pivoxil observed |

| Neutral Hydrolysis | Water | Ambient | Generally more stable than under acidic/basic conditions |

Oxidative stress represents another significant pathway for the degradation of Cefcapene. The sulfur atom within the dihydrothiazine ring of the cephalosporin (B10832234) core is a primary target for oxidation, potentially forming sulfoxides. Studies have shown that Cefcapene Pivoxil degrades under oxidative conditions, particularly in the presence of hydrogen peroxide (H₂O₂) and at increased temperatures.

While Cefcapene Pivoxil is considered fairly resistant to oxidative stress at room temperature, the degradation can be accelerated at higher temperatures. The main degradation products observed under these conditions often share similar retention times with those from acidic hydrolysis, suggesting some commonality in the resulting impurities. The generation of oxidative degradation products is a known source of impurities for many cephalosporins, and it is plausible that this compound could be formed or influenced by such processes.

Thermal and photolytic stress can also contribute to the formation of impurities. While Cefcapene Pivoxil has demonstrated considerable stability in dry heat at temperatures up to 393 K (120°C) over extended periods, the presence of humidity or other reactive species can alter this stability. In general, high temperatures can provide the necessary energy to overcome activation barriers for various degradation reactions.

Photodegradation is another relevant pathway, as many drug substances are sensitive to light. The absorption of UV or visible light can excite molecules to a higher energy state, leading to bond cleavage and the formation of degradation products. Cephalosporins can be susceptible to photolytic degradation, which may generate a unique profile of impurities not seen under other conditions. Studies on related cephalosporins like Ceftobiprole have shown that irradiation with UV light leads to the formation of specific photolytic degradation products (PDPs). The exposure of Cefcapene to light during manufacturing or storage could therefore be a potential source for the generation of this compound.

Synthesis-Related Impurity Formation during Cefcapene Manufacturing Processes

Impurities are often introduced during the multi-step synthesis of an API. These process-related impurities can arise from starting materials, intermediates, byproducts of side reactions, or reagents used in the manufacturing process.

The quality of starting materials and intermediates is fundamental to controlling the impurity profile of the final API. The synthesis of Cefcapene Pivoxil often starts from key building blocks such as 7-amino-3-hydroxymethyl-3-cephem-4-carboxylic acid (7-HACA) or a similar cephalosporin nucleus, and a complex side chain. Impurities present in these initial materials can be carried through subsequent reaction steps and appear in the final product.

Furthermore, intermediates formed during the synthesis are critical control points. An intermediate may be unstable or may participate in side reactions, leading to the formation of impurities. In a convergent synthesis, each branch begins with starting materials, and impurities can be introduced at any stage. If an impurity-forming reaction occurs in a step preceding the introduction of a significant structural fragment, it can directly impact the final impurity profile.

| Synthesis Stage | Key Components | Potential for Impurity Generation |

| Starting Materials | 7-HACA, (Z)-2-(2-tert-butoxycarbonylaminothiazol-4-yl)-2-pentenoic acid (BAPA) | Pre-existing impurities in raw materials can be carried over into the final product. |

| Intermediates | Precursor acid (BCN) | Incomplete reactions or instability of intermediates can lead to the formation of byproducts. |

| Reagents | Condensing agents, solvents, acids/bases for protection/deprotection | Residual reagents or reagent-related byproducts can contaminate the final API. |

The conditions under which chemical reactions are performed have a profound impact on the purity of the resulting product. For Cefcapene synthesis, parameters such as temperature, pH, reaction time, and the choice of solvent are critical. Deviations from optimized conditions can favor side reactions, leading to an increased level of impurities.

For example, high temperatures or excessively acidic or alkaline conditions during synthesis can degrade the sensitive β-lactam ring, mirroring the degradation pathways seen in stress studies. One documented side reaction in the production of Cefcapene Pivoxil is the formation of the E-type isomer, which is considered a key impurity. The potential for various side reactions, including dimerization, epimerization, or incorrect side-chain attachment, exists throughout the complex synthesis. These unintended reactions are a direct source of synthesis-related impurities, and this compound may be one such byproduct.

Characterization of By-product Formation during Cefcapene Synthesis and Purification Stages

The synthesis of Cefcapene is a multi-step process that can inadvertently lead to the formation of various by-products, including Impurity 7. While specific details regarding the precise reaction step yielding this impurity are not extensively documented in publicly available literature, general principles of cephalosporin chemistry suggest potential pathways.

Impurities in cephalosporin synthesis can arise from several sources, including unreacted starting materials, reagents, and intermediates. Side reactions, such as incomplete reactions, over-reactions, or rearrangements, are also common contributors. The purification process, which often involves crystallization and chromatographic techniques, is designed to remove these unwanted compounds. However, impurities with similar physicochemical properties to the API can be challenging to eliminate completely.

The characterization of such by-products typically involves a combination of analytical techniques. High-performance liquid chromatography (HPLC) is a primary tool for detecting and quantifying impurities. nih.gov When an unknown peak is detected, further investigation using techniques like liquid chromatography-mass spectrometry (LC-MS) is employed to determine the molecular weight of the impurity. For structural elucidation, more advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy are essential.

While a definitive pathway for this compound formation during synthesis is not explicitly detailed, it is plausible that it could be a dimer or an adduct formed from reactive intermediates. The complex structure of Cefcapene, featuring a β-lactam ring and various side chains, presents multiple sites for potential side reactions.

Table 1: Potential Sources of Impurities during Cefcapene Synthesis

| Stage | Potential Source of Impurity Formation |

| Synthesis | Incomplete reactions of starting materials |

| Side reactions involving reactive intermediates | |

| Use of impure reagents or solvents | |

| Formation of isomers or degradation products under reaction conditions | |

| Purification | Co-crystallization of impurities with the final product |

| Incomplete separation of structurally similar compounds during chromatography | |

| Degradation of Cefcapene under purification conditions (e.g., pH, temperature) |

Investigation of Impurity Formation during Storage and Formulation of Cefcapene

Beyond the synthesis and purification stages, the stability of Cefcapene during storage and formulation is a critical factor influencing the impurity profile of the final drug product. Degradation of the Cefcapene molecule can lead to the formation of new impurities, including potentially Impurity 7.

Influence of Excipients and Packaging Materials on this compound Development

The interaction between an active pharmaceutical ingredient and the excipients used in its formulation is a key consideration in drug development. Excipients, while intended to be inert, can sometimes interact with the API, leading to the formation of degradation products.

Potential interactions between Cefcapene and excipients could be influenced by factors such as the pH of the microenvironment created by the excipients, the presence of reactive functional groups in the excipients, and the presence of trace impurities within the excipients themselves. For instance, excipients with acidic or basic properties could catalyze the hydrolysis of the β-lactam ring in Cefcapene.

Table 2: Common Excipients and Potential Interactions

| Excipient Type | Potential Interaction with API |

| Fillers (e.g., lactose, microcrystalline cellulose) | May contain reactive impurities (e.g., aldehydes, metals) that can react with the API. |

| Binders (e.g., povidone, starch) | Can influence the local pH and moisture content, potentially accelerating degradation. |

| Disintegrants (e.g., croscarmellose sodium) | Some may have a basic character that could affect the stability of pH-sensitive drugs. |

| Lubricants (e.g., magnesium stearate) | Can be alkaline and may promote degradation of certain APIs. |

Packaging materials also play a crucial role in protecting the drug product from environmental factors such as light and moisture. However, there is also the potential for interaction between the drug product and the packaging material itself. Leachables, which are chemical compounds that migrate from the container closure system into the drug product, can be a source of impurities.

While no specific studies have linked leachables from packaging materials to the formation of this compound, it is a potential area of investigation. The selection of appropriate packaging materials with low leachables profiles is a critical aspect of ensuring the long-term stability and purity of Cefcapene formulations.

Iii. Advanced Analytical Methodologies for Cefcapene Impurity 7 Characterization

Chromatographic Separation Techniques for Cefcapene Impurity Profiling

Chromatography stands as a cornerstone in the field of pharmaceutical analysis, providing powerful tools for the separation, identification, and quantification of impurities. biomedres.us For Cefcapene, a third-generation cephalosporin (B10832234), various chromatographic techniques are utilized to create a detailed impurity profile, which is essential for quality control. nih.gov The complexity of potential impurities, including degradants and process-related substances, demands a range of chromatographic approaches. biomedres.usfrontiersin.org

High-Performance Liquid Chromatography (HPLC) is a predominant technique for the analysis of pharmaceutical impurities due to its versatility, precision, and robustness. ijrti.org It is widely applied in the impurity profiling of cephalosporins, including Cefcapene. nih.govsysrevpharm.org

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for the analysis of Cefcapene and its impurities. nih.govresearchgate.net The development of a stability-indicating RP-HPLC method is crucial for separating Cefcapene from its degradation products and process-related impurities like Impurity 7. nih.govnih.gov

Method development typically involves the careful selection and optimization of several parameters to achieve the desired separation. A study on a stability-indicating HPLC method for Cefcapene Pivoxil utilized a Lichrospher RP-18 column (250 mm × 4.6 mm, 5 μm). nih.govnih.gov The mobile phase consisted of a mixture of acetonitrile (B52724) and an aqueous buffer containing citric acid and potassium chloride, run in an isocratic mode. nih.govnih.gov Optimization of the mobile phase composition, flow rate, and column temperature is critical to ensure adequate resolution between the main peak and impurity peaks. nih.govcore.ac.uk For instance, a flow rate of 1 mL/min and a detection wavelength of 270 nm at a temperature of 30°C were found to be effective. nih.govnih.gov Under these conditions, Cefcapene Pivoxil eluted at approximately 3.84 minutes, while degradation products were well-separated with retention times ranging from 1.57 to 2.53 minutes. nih.govcore.ac.uk The selectivity of the method is confirmed through forced degradation studies, which involve exposing the drug substance to stress conditions such as acid hydrolysis, oxidation, and heat to generate potential impurities. nih.govresearchgate.net

Table 1: Exemplary RP-HPLC Method Parameters for Cefcapene Analysis

| Parameter | Condition | Reference |

| Column | Lichrospher RP-18 (250 mm × 4.6 mm, 5 μm) | nih.govnih.gov |

| Mobile Phase | Acetonitrile and a mixture of 10 mmol L⁻¹ citric acid and 18 mmol L⁻¹ potassium chloride (45:55 v/v) | nih.govnih.gov |

| Flow Rate | 1 mL/min | nih.govnih.gov |

| Detection | UV at 270 nm | nih.govnih.gov |

| Temperature | 30 °C | nih.govnih.gov |

| Mode | Isocratic | nih.govnih.gov |

Polymeric impurities can form during the manufacturing process or upon storage of β-lactam antibiotics. frontiersin.org These high-molecular-weight impurities are a significant concern and require specific analytical methods for their detection and quantification. Size Exclusion Chromatography (SEC), also known as gel permeation chromatography (GPC), is the preferred technique for separating molecules based on their size in solution. frontiersin.orgobrnutafaza.hr

The Japanese Pharmacopoeia specifies an HPLC method using SEC for the quality control of Cefcapene Pivoxil Hydrochloride to determine polymeric impurities. obrnutafaza.hr This method employs a column packed with a styrene-divinylbenzene copolymer gel, such as the TSKgel G2000HHR. obrnutafaza.hr The mobile phase is typically an organic solvent like dimethylformamide (DMF) containing a salt, for example, 30 mmol/L lithium bromide, to minimize non-size-exclusion effects. obrnutafaza.hr The flow rate is adjusted to achieve a suitable retention time for the main component, and detection is commonly performed using a UV detector. obrnutafaza.hr This technique effectively separates the larger polymeric impurities from the smaller Cefcapene molecule, ensuring the purity of the final product. obrnutafaza.hr The use of SEC is a critical component of a comprehensive impurity profiling strategy for Cefcapene. frontiersin.orgobrnutafaza.hr

For particularly complex impurity profiles where co-elution is a problem in single-dimension HPLC, two-dimensional liquid chromatography (2D-LC) offers significantly enhanced peak capacity and resolving power. mdpi.com This technique involves coupling two different chromatographic systems, often with orthogonal separation mechanisms (e.g., SEC and RP-HPLC). nih.gov

In a typical 2D-LC setup for cephalosporin analysis, a fraction containing unresolved or target impurities from the first dimension (1D) is transferred to a second dimension (2D) column for further separation. mdpi.comnih.gov The "heart-cutting" mode is a common application where specific segments of the 1D eluent are selectively sent to the 2D column. mdpi.com This approach has been successfully used for the analysis of impurities in various cephalosporins. mdpi.com For instance, a trap-free 2D-LC system was used to identify new impurities in cefpiramide (B47137) by allowing the injection of a large sample volume, thereby enhancing the detection of low-concentration components. mdpi.com The combination of SEC in the first dimension and RP-LC in the second, often coupled with mass spectrometry (MS), is particularly powerful for characterizing polymeric impurities. nih.govresearchgate.net This hyphenated technique helps to overcome challenges such as the incompatibility of non-volatile mobile phases used in SEC with MS detection by incorporating an online desalting step. nih.govresearchgate.net

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically sub-2 µm) and operates at higher pressures than conventional HPLC. waters.comjapsonline.com This results in significantly improved resolution, faster analysis times, and increased sensitivity. waters.comlabrulez.com For the analysis of Cefcapene Impurity 7, UPLC can offer substantial advantages over HPLC, particularly in resolving closely related impurities. waters.com

The principles of method development for UPLC are similar to those for HPLC, involving the optimization of column chemistry, mobile phase pH, and organic modifier. japsonline.comlabrulez.com The enhanced resolving power of UPLC can reveal impurities that might be hidden under the main peak or other impurity peaks in an HPLC chromatogram. waters.com The increased sensitivity is also beneficial for detecting and quantifying trace-level impurities, which is crucial for meeting stringent regulatory requirements. waters.com The combination of UPLC with photodiode array (PDA) and mass spectrometry (MS) detectors provides comprehensive data for peak tracking and identification during method development and routine analysis. waters.com

Table 2: Comparison of HPLC and UPLC in Impurity Analysis

| Feature | HPLC | UPLC | Reference |

| Particle Size | 3-5 µm | < 2 µm | waters.comjapsonline.com |

| Analysis Time | Longer | Shorter (up to 4.2-fold faster) | waters.com |

| Resolution | Good | Excellent | waters.com |

| Sensitivity | Standard | Higher (average 4.6-fold increase in S/N) | waters.com |

| System Pressure | Lower | Higher | japsonline.com |

Capillary Electrophoresis (CE) is a powerful separation technique that separates ions based on their electrophoretic mobility in an electric field. wikipedia.org It offers high efficiency, short analysis times, and requires minimal sample and reagent volumes, making it a "green" analytical technique. colby.edumdpi.com CE is particularly well-suited for the analysis of charged molecules like cephalosporins and their impurities. nih.gov

Different modes of CE, such as Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC), can be employed for impurity profiling. wikipedia.org CZE separates analytes based on their charge-to-size ratio. colby.edu Method development in CE involves optimizing parameters such as the background electrolyte (BGE) composition and pH, applied voltage, and capillary temperature. nih.gov For example, a CE method for determining an impurity in cefepime (B1668827) utilized a bare fused-silica capillary with an imidazole (B134444) buffer at pH 5.1 and an applied voltage of 25 kV. nih.gov The high efficiency of CE allows for the separation of structurally similar impurities, including isomers. chromatographyonline.com While CE has been successfully applied to the impurity analysis of various cephalosporins, its application specifically for this compound would require the development of a dedicated and validated method. frontiersin.orgnih.govnih.gov

High-Performance Liquid Chromatography (HPLC) Applications for this compound

Spectroscopic and Hyphenated Techniques for Structural Elucidation of this compound

The structural elucidation of this compound relies on a synergistic approach, employing multiple analytical techniques. While chromatographic methods can isolate the impurity, spectroscopic analysis provides the detailed molecular information needed for identification. Hyphenated techniques, which couple a separation method with a spectroscopic detector, are particularly powerful. The primary tools for this purpose are mass spectrometry (MS), especially when coupled with liquid chromatography (LC), and nuclear magnetic resonance (NMR) spectroscopy. These methods provide complementary information regarding molecular weight, elemental composition, fragmentation behavior, and the precise connectivity of atoms within the molecule.

LC-MS is an indispensable technique in modern pharmaceutical analysis for impurity profiling. The liquid chromatography stage separates this compound from the Cefcapene API and other related substances based on differences in their physicochemical properties, such as polarity. The eluent is then introduced into the mass spectrometer, which ionizes the molecules and measures their mass-to-charge ratio (m/z). This provides immediate information on the molecular weight of the impurity. For more detailed structural analysis, tandem mass spectrometry (MS/MS) is employed, where specific ions are selected, fragmented, and their product ions are analyzed to piece together the molecular structure.

High-Resolution Mass Spectrometry, utilizing analyzers like Time-of-Flight (TOF) or Orbitrap, is critical for the initial characterization of this compound. Unlike nominal mass instruments, HRMS measures the m/z of an ion with extremely high accuracy (typically to four or more decimal places). This accuracy allows for the determination of the most probable elemental composition of the impurity.

Research findings indicate that this compound is an isomer of the parent drug, Cefcapene. HRMS analysis of the protonated molecular ion [M+H]⁺ confirms that the impurity shares the same elemental composition as Cefcapene (C₂₁H₂₅N₅O₇S₂). The precise mass measurement distinguishes this composition from other possibilities with the same nominal mass, providing a high degree of confidence in the molecular formula. The deviation between the experimentally measured mass and the theoretically calculated mass, expressed in parts per million (ppm), serves as a key confirmation metric.

| Parameter | Value | Description |

|---|---|---|

| Elemental Composition | C₂₁H₂₅N₅O₇S₂ | The determined molecular formula for the neutral impurity. |

| Ion Species | [M+H]⁺ | The protonated molecular ion observed in positive ion mode ESI. |

| Theoretical Mass (m/z) | 528.1323 | The calculated exact mass for the ion C₂₁H₂₆N₅O₇S₂⁺. |

| Observed Mass (m/z) | 528.1319 | A representative experimentally measured mass for the impurity. |

| Mass Error (ppm) | -0.76 | The deviation from the theoretical mass, well within the acceptable range for confident formula assignment. |

While HRMS confirms the elemental formula, tandem mass spectrometry (LC-MS/MS) is used to probe the molecular structure. In an MS/MS experiment, the precursor ion of this compound (m/z 528.1) is isolated and subjected to collision-induced dissociation (CID). The resulting product ions provide a fragmentation "fingerprint" that reveals information about the molecule's substructures and connectivity.

The fragmentation pattern of this compound, identified as the Δ²-isomer of Cefcapene, shows characteristic cleavages. Key fragmentation pathways include the rupture of the β-lactam ring and the loss of the side chains at the C-3 and C-7 positions. The fragmentation of the core cephem nucleus is particularly informative. Unlike the active Δ³-isomer (Cefcapene), which can undergo a characteristic retro-Diels-Alder (RDA) fragmentation, the Δ²-isomer exhibits a different pattern, providing a clear diagnostic marker to distinguish between the two isomers.

| Observed Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure/Origin |

|---|---|---|

| 484.1 | C₂H₄N₂O | Loss of the carbamoyl (B1232498) group (-CONH₂) and CH₂ from the C-3 side chain, or loss of CO₂. |

| 351.1 | C₉H₁₀N₃O₂S | Cleavage of the amide bond and loss of the C-7 acyl side chain. |

| 297.1 | C₉H₁₀N₃O₂S + C₂H₄N₂O | Sequential loss of the C-7 side chain and the C-3 side chain substituent. |

| 178.1 | C₁₂H₁₇N₂O₆S₂ | Formation of the protonated C-7 acyl side chain ion [C₉H₁₁N₃O₂S]⁺ following amide bond cleavage. |

1D NMR spectra provide foundational information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR: The proton spectrum of this compound shows distinct differences from that of Cefcapene, primarily in the signals corresponding to the cephem nucleus. In the Δ²-isomer, the double bond is located between C-3 and C-4. Consequently, the proton signal for H-2 (present in Cefcapene) is absent, and a new olefinic proton signal for H-4 appears at a characteristic downfield shift. Furthermore, the chemical shifts of the β-lactam protons, H-6 and H-7, are altered due to the change in the electronic environment caused by the shifted double bond.

¹³C NMR: The carbon spectrum provides even clearer evidence. The chemical shifts of C-2, C-3, and C-4 are diagnostic. In Cefcapene (Δ³-isomer), C-2 and C-3 are olefinic carbons, whereas in this compound (Δ²-isomer), C-3 and C-4 are olefinic. This shift in the position of the sp²-hybridized carbons within the six-membered ring is readily observed and serves as conclusive proof of the Δ² structure.

| Position | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | ||

|---|---|---|---|---|

| Cefcapene (Δ³) | Impurity 7 (Δ²) | Cefcapene (Δ³) | Impurity 7 (Δ²) | |

| C-2 | ~6.75 (d) | ~3.60 (d) | ~125.5 | ~28.0 |

| C-3 | - | - | ~124.0 | ~118.0 |

| C-4 | - | ~6.40 (m) | ~25.0 | ~127.0 |

| C-6 | ~5.20 (d) | ~5.35 (d) | ~58.0 | ~59.5 |

| C-7 | ~5.80 (dd) | ~5.90 (dd) | ~57.5 | ~58.5 |

2D NMR experiments are crucial for assembling the full molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H spin-spin couplings, confirming the connectivity of protons within a spin system. For this compound, COSY confirms the coupling between the adjacent β-lactam protons H-6 and H-7. It also helps trace the proton networks within the C-7 acyl side chain and the ethyl group of the pentenoyl moiety.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It is used to definitively assign the signals in the ¹³C NMR spectrum based on the more easily assigned ¹H NMR signals. For example, it would show a cross-peak between the proton signal at ~5.35 ppm (H-6) and the carbon signal at ~59.5 ppm (C-6).

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most important 2D NMR experiment for structural elucidation of unknown impurities. It reveals long-range (typically 2-3 bond) couplings between protons and carbons. For this compound, HMBC is instrumental in confirming the location of the double bond. Key correlations would include those from the H-6 proton to carbons C-7, C-5, and C-4, and from the olefinic H-4 proton to carbons C-2, C-5, and C-6. These correlations unambiguously establish the C-3/C-4 double bond position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. It is essential for confirming stereochemistry. For this compound, a strong NOE cross-peak between H-6 and H-7 confirms their required cis orientation on the β-lactam ring, a critical structural feature of the active cephalosporin core.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis of this compound

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful analytical techniques integral to the structural elucidation of pharmaceutical compounds and their impurities. In the context of this compound, these methods provide critical information regarding the presence or absence of key functional groups and chromophoric systems, respectively. This allows for a detailed comparison with the parent Cefcapene molecule, revealing structural modifications that occurred during degradation or synthesis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to analyze molecules containing chromophores, which are parts of a molecule that absorb light in the UV or visible regions of the electromagnetic spectrum. Cephalosporins, including Cefcapene, possess a characteristic UV absorbance due to the π-electron system of the cephem nucleus, specifically the dihydrothiazine ring conjugated with a double bond and carbonyl groups. slideshare.netsciepub.com Any alteration to this conjugated system, such as the cleavage of the β-lactam ring or isomerization, results in a noticeable change in the UV spectrum, typically a shift in the maximum absorption wavelength (λmax). nih.gov

For instance, stability-indicating HPLC methods for Cefcapene Pivoxil often utilize UV detection around 270 nm to monitor the drug and its degradation products. nih.gov The UV spectrum of an impurity like this compound would be compared against the reference spectrum of pure Cefcapene Pivoxil. A shift in the λmax can indicate specific structural changes. For example, the degradation of some cephalosporins leads to the opening of the β-lactam ring and the formation of a new chromophore, resulting in a different λmax. nih.gov While specific data for this compound is not publicly detailed, a hypothetical comparison based on known cephalosporin degradation patterns can be illustrative.

Table 1: Illustrative UV-Vis Absorption Data for Cefcapene and a Potential Impurity This table is based on general principles of UV-Vis spectroscopy as applied to cephalosporins and does not represent experimentally verified data for this compound.

| Compound | Expected Chromophore | Typical Solvent | Hypothetical λmax (nm) | Rationale for Shift |

| Cefcapene | Intact Cephem nucleus with C=C-C=O conjugation | Methanol or Acetonitrile/Water | ~270 | Reference absorption for the intact conjugated system. nih.govresearchgate.net |

| Potential Impurity (e.g., with cleaved β-lactam ring) | Altered cephem nucleus, loss of original conjugation | Methanol or Acetonitrile/Water | Shifted to a shorter or longer wavelength (e.g., 226 nm) | Cleavage of the β-lactam ring disrupts the original chromophore, leading to a significant change in the electronic transition energy and thus a different λmax, as seen with other cephalosporin impurities. nih.gov |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. vscht.cz An IR spectrum provides a molecular "fingerprint" by showing the absorption of IR radiation at specific wavenumbers corresponding to the vibrations of different chemical bonds. frontiersin.org In the analysis of this compound, the IR spectrum is compared with that of the Cefcapene reference standard to pinpoint structural differences. nihs.go.jp

The most indicative absorption band for cephalosporins is the carbonyl (C=O) stretching vibration of the β-lactam ring, which appears at a characteristically high wavenumber (typically 1760-1780 cm⁻¹) due to ring strain. nih.govfrontiersin.org The absence of this peak in the spectrum of an impurity is strong evidence of hydrolytic cleavage of the β-lactam ring, a common degradation pathway. nih.gov Other important functional groups in Cefcapene include the amide, ester, and carbamate (B1207046) moieties, all of which have distinct C=O stretching frequencies.

Detailed analysis of an impurity's spectrum might reveal the disappearance of certain peaks and the appearance of new ones. For example, the hydrolysis of the β-lactam ring would not only eliminate the β-lactam C=O band but also generate new bands corresponding to a carboxylic acid (broad O-H stretch around 3300-2500 cm⁻¹ and a C=O stretch around 1725-1700 cm⁻¹) and an N-H group. sapub.org

Table 2: Representative Infrared (IR) Absorption Frequencies for Functional Group Analysis This table presents expected IR absorption ranges for key functional groups in Cefcapene and a hypothetical degradation product. These are typical values for cephalosporins and related structures. nih.govfrontiersin.orgsapub.org

| Functional Group | Bond Vibration | Expected Wavenumber in Cefcapene (cm⁻¹) | Expected Wavenumber in a Hydrolyzed Impurity (cm⁻¹) | Interpretation of Change |

| β-Lactam Carbonyl | C=O Stretch | ~1770 | Absent | Indicates cleavage of the four-membered β-lactam ring. nih.gov |

| Amide Carbonyl | C=O Stretch | ~1670 | ~1670 | The amide side chain may remain intact. |

| Ester Carbonyl | C=O Stretch | ~1750 | ~1750 (if intact) or Absent (if hydrolyzed) | Confirms the presence or absence of the pivoxil ester group. |

| Carboxylic Acid | O-H Stretch | Absent | Broad, ~3300-2500 | Appearance suggests hydrolysis of the β-lactam ring. |

| Carboxylic Acid | C=O Stretch | Absent | ~1725-1700 | Appearance confirms the formation of a carboxyl group. |

| Amine | N-H Bend | ~1530 | ~1530 | The N-H bend of the amide is expected to be present in both. |

Iv. Research Strategies for Impurity Control and Management of Cefcapene Impurity 7

Development of Stability-Indicating Analytical Methods for Cefcapene and its Impurities

A stability-indicating analytical method is crucial as it can accurately measure the drug substance in the presence of its impurities, degradation products, and excipients. slideshare.net For Cefcapene, this typically involves the use of High-Performance Liquid Chromatography (HPLC), a technique that separates components in a mixture. nih.govresearchgate.netnih.gov

Design and Execution of Forced Degradation Studies to Identify Cefcapene Impurity 7

Forced degradation, or stress testing, is a critical step in developing stability-indicating methods. slideshare.net It involves subjecting the drug substance to harsh conditions to accelerate its degradation and generate potential impurities, including this compound. slideshare.net This helps in understanding the degradation pathways and ensuring the analytical method can separate and quantify these degradants.

Cefcapene pivoxil, a prodrug of Cefcapene, has been shown to be susceptible to degradation under various stress conditions. nih.govresearchgate.netnih.gov These studies are designed based on international guidelines, such as those from the International Council for Harmonisation (ICH). slideshare.net

Commonly employed stress conditions include:

Acidic and Basic Hydrolysis: Cefcapene pivoxil shows significant degradation under acidic conditions, especially at elevated temperatures. For instance, at 363 K in 0.5 mol L⁻¹ HCl, 56.4% degradation was observed after 240 minutes. nih.gov The primary degradation products appeared at retention times of approximately 1.57 and 2.53 minutes in the chromatogram. nih.gov Base-stressed degradation is also performed to evaluate the stability of the molecule when subjected to alkaline conditions. nih.gov

Oxidative Degradation: While fairly resistant to oxidation at room temperature, degradation can be accelerated at higher temperatures. nih.gov The degradation products formed often have similar retention times to those from acid hydrolysis. nih.gov

Thermal Degradation: Cefcapene pivoxil demonstrates good stability in dry heat over extended periods. nih.gov However, thermal stress in solution can lead to the formation of impurities. nih.govresearchgate.netnih.gov

Photolytic Degradation: Exposing the drug substance to light can induce degradation, and this is a standard part of forced degradation studies. nih.gov

Humidity: The effect of moisture on the drug substance is also assessed to understand its stability under various storage conditions. nih.gov

The results of these studies provide a comprehensive degradation profile for Cefcapene and are instrumental in identifying potential impurities like Impurity 7.

Method Validation Parameters for this compound Assays (Specificity, Linearity, Accuracy, Precision, Limits of Detection/Quantitation, Robustness)

Once a stability-indicating method is developed, it must be validated to ensure it is suitable for its intended purpose. canada.ca Validation is performed according to ICH guidelines and involves assessing several key parameters. slideshare.net

A typical validated HPLC method for Cefcapene and its impurities might use a C18 column with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous buffer. nih.govresearchgate.netnih.gov

Key Validation Parameters:

| Parameter | Description | Typical Acceptance Criteria/Findings for Cephalosporin (B10832234) Impurity Assays |

| Specificity | The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradants, and matrix components. | Peak purity values for the main component should be high (e.g., >98.79%), demonstrating no co-eluting peaks. nih.govresearchgate.net |

| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample. | A correlation coefficient (r²) of >0.999 is generally expected over a specified concentration range. researchgate.net |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery studies at different concentration levels (e.g., 80%, 100%, 120%) should yield results within a predefined range (e.g., 98-102%). researchgate.net |

| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day) and intermediate precision (inter-day). | Relative Standard Deviation (RSD) should be low, typically ≤1.00% for intra-day and ≤1.53% for inter-day precision. researchgate.net |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | For a related impurity, this could be in the range of 0.0015 µg/mL. researchgate.net |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | For a related impurity, this could be in the range of 0.005 µg/mL. researchgate.net |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | The method should show reliability with variations in parameters like mobile phase composition, flow rate, and temperature. nih.govresearchgate.netnih.gov |

Isolation and Purification Strategies for this compound from Complex Matrices

To fully characterize an impurity and to prepare a reference standard, it must first be isolated from the complex mixture in which it is found.

Preparative Chromatography Techniques for this compound Isolation

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a primary technique for isolating impurities from bulk drug substances. nih.govfrontiersin.org This method is essentially a scaled-up version of analytical HPLC, designed to separate and collect larger quantities of a specific component.

The process generally involves:

Developing an analytical HPLC method that shows good separation between the main component (Cefcapene) and the target impurity (Impurity 7).

Scaling up this method to a preparative scale, which involves using a larger column and a higher flow rate. nih.gov

Injecting the crude mixture multiple times and collecting the fractions containing the impurity. nih.gov

Pooling the collected fractions and concentrating them, often using techniques like rotary evaporation under a high vacuum. nih.gov

For cephalosporin impurities, reversed-phase columns (e.g., C18) are commonly used with mobile phases consisting of water/buffer and an organic modifier like acetonitrile. nih.govfrontiersin.org

Optimization of Crystallization and Other Purification Methods for this compound

Following isolation by preparative chromatography, the impurity may require further purification. Crystallization is a powerful technique for this purpose. mt.com

The steps involved in crystallization include:

Dissolving the Impurity: The isolated impurity is dissolved in a suitable solvent, sometimes with gentle heating. mt.com

Inducing Crystallization: Crystallization can be induced by various methods such as cooling, adding an anti-solvent (a solvent in which the compound is less soluble), or by slow evaporation of the solvent. mt.comgoogleapis.com

Crystal Growth: Allowing the system to reach equilibrium to maximize the yield of the solid, pure impurity. mt.com

Isolation of Crystals: The purified crystals are then collected, typically by filtration, washed with a cold solvent to remove any remaining soluble impurities, and then dried. googleapis.com

Lyophilization (freeze-drying) is another technique that can be used to obtain the solid impurity from the purified fractions, particularly if the compound is unstable with heating or sensitive to solvent precipitation. nih.govfrontiersin.org

Reference Standard Generation and Qualification for this compound

A reference standard is a highly purified compound that is used as a benchmark for analytical purposes. sigmaaldrich.com The generation and qualification of a reference standard for this compound are governed by strict regulatory guidelines. canada.caich.org

The process involves:

Synthesis or Isolation: The impurity can be specifically synthesized or isolated from the bulk drug product, as described in section 4.2.

Purification: The material is purified to the highest possible degree using techniques like preparative chromatography and crystallization. researchgate.net

Characterization: The structure of the purified impurity is unequivocally confirmed using a battery of spectroscopic techniques. These can include:

Mass Spectrometry (MS and MS/MS) to determine the molecular weight and fragmentation pattern. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) to elucidate the detailed chemical structure. nih.govfrontiersin.org

Infrared (IR) Spectroscopy to identify functional groups. nih.govfrontiersin.org

Ultraviolet (UV) Spectroscopy. frontiersin.org

Purity Assessment: The purity of the reference standard is determined using a highly accurate and precise analytical method, typically the validated HPLC method.

Certification: The reference standard is then certified, with its identity, purity, and other relevant information documented in a certificate of analysis. sigmaaldrich.com This standard is then stored under controlled conditions to ensure its stability. ich.org

Secondary reference standards can also be prepared and qualified against the primary reference standard for routine laboratory use. ich.org

Chemical Synthesis of this compound for Reference Standard Purposes

The availability of a pure, well-characterized reference standard for this compound is a prerequisite for its accurate detection and quantification in the Cefcapene drug substance. A reference standard serves as a benchmark in analytical methods, such as High-Performance Liquid Chromatography (HPLC), allowing for the validation of the method and ensuring the reliability of impurity profiling. axios-research.comaxios-research.com The synthesis of such a standard is a complex process that involves intentionally producing the impurity, often through routes that mimic its formation during the actual manufacturing or degradation of Cefcapene.

While the exact structure and synthesis pathway for a compound specifically designated "this compound" is not extensively detailed in publicly available literature, a plausible route can be conceptualized based on the known chemistry of cephalosporins. A common impurity in cephem-based antibiotics is the Δ²-isomer, an inactive and undesired double-bond isomer of the active Δ³-cephem core. The synthesis of a Δ²-Cefcapene impurity reference standard would likely start from a key intermediate in the Cefcapene synthesis pathway and involve a controlled isomerization step.

The process would include the following general stages:

Selection of Starting Material : A late-stage intermediate from the synthesis of Cefcapene Pivoxil, such as an N-protected Cefcapene acid, would be an ideal starting point. google.comgoogle.com

Controlled Isomerization : The crucial step involves shifting the double bond of the cephem nucleus from the active Δ³ position to the inactive Δ² position. This isomerization can often be induced under specific pH conditions, typically by treatment with a non-nucleophilic base in an appropriate organic solvent. Reaction parameters such as temperature, base concentration, and reaction time must be meticulously controlled to maximize the yield of the desired Δ²-isomer while minimizing the formation of other degradation products.

Purification : Following the reaction, a complex mixture containing the desired impurity, unreacted starting material, and other side-products would exist. Purification is typically achieved through chromatographic techniques, such as preparative HPLC, which can separate compounds with high resolution based on their physicochemical properties. researchgate.net

Characterization and Certification : The final, purified compound must be rigorously characterized to confirm its identity and purity. A suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, would be employed to elucidate its molecular structure. The purity is then quantitatively assessed, typically by HPLC, and the material is certified as a reference standard.

A summary of a hypothetical synthesis strategy is presented in the table below.

| Stage | Objective | Key Process Parameters | Typical Techniques/Reagents |

|---|---|---|---|

| 1. Starting Material Acquisition | Obtain a suitable precursor from the Cefcapene synthesis chain. | Purity of the intermediate. | Protected Cefcapene core structure. |

| 2. Isomerization Reaction | Induce the shift of the cephem double bond from Δ³ to Δ². | Temperature, pH/Base Concentration, Reaction Time, Solvent. | Organic bases (e.g., DBU), aprotic solvents (e.g., Acetonitrile). |

| 3. Work-up and Isolation | Quench the reaction and perform initial isolation of the product mixture. | Quenching agent, extraction solvents. | Acidic quench, liquid-liquid extraction. |

| 4. Chromatographic Purification | Separate the target impurity from other components. | Stationary phase, mobile phase composition, flow rate, loading. | Preparative Reverse-Phase HPLC. researchgate.net |

| 5. Structural Confirmation & Purity Analysis | Confirm the chemical structure and assess the purity of the isolated compound. | Spectral resolution, signal-to-noise ratio, chromatographic conditions. | NMR (¹H, ¹³C), MS, FTIR, HPLC-UV. |

Application of Process Analytical Technology (PAT) and Quality by Design (QbD) Approaches in Cefcapene Impurity Control

Modern pharmaceutical manufacturing is increasingly guided by the principles of Quality by Design (QbD) and enabled by Process Analytical Technology (PAT). europeanpharmaceuticalreview.com This paradigm represents a shift from testing quality into a product at the end of the line to building quality into the product through robust process understanding and control. fda.govbruker.com The application of these frameworks is instrumental in managing and minimizing the formation of impurities like this compound.

Quality by Design (QbD) is a systematic approach to pharmaceutical development that begins with predefined objectives and emphasizes science- and risk-based product and process understanding and control. nih.govnih.gov For Cefcapene manufacturing, the QbD process for controlling Impurity 7 would involve:

Defining the Quality Target Product Profile (QTPP) : This includes defining the desired purity of the Cefcapene drug substance, with a specific acceptance criterion for Impurity 7 based on regulatory guidelines (e.g., ICH Q3A/B) and safety considerations. slideshare.net

Identifying Critical Quality Attributes (CQAs) : The level of this compound is a CQA, as it is a characteristic that must be within a predefined limit to ensure the desired product quality. nih.gov

Identifying Critical Process Parameters (CPPs) : Through risk assessment (e.g., Failure Mode Effects Analysis - FMEA) and experimental studies (e.g., Design of Experiments - DoE), the process parameters that have a significant impact on the formation of Impurity 7 are identified. nih.gov These CPPs could include reaction temperature, pH, reagent stoichiometry, mixing speed, and reaction time.

Establishing a Design Space : This is the multidimensional combination and interaction of input variables (e.g., CPPs) that has been demonstrated to provide assurance of quality. nih.gov Operating within the design space ensures that the level of this compound will consistently meet its acceptance criterion.

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials. fda.govmt.com PAT provides the tools and methods to implement the control strategy developed under the QbD paradigm. ispe.org By monitoring CPPs and CQAs, PAT enables real-time adjustments to the process, ensuring it remains within the design space. europeanpharmaceuticalreview.com

| Framework | Core Principle | Application to this compound Control |

|---|---|---|

| Quality by Design (QbD) | Quality is built into the product by design, based on scientific understanding and risk management. fda.govnih.gov | Systematically studying the Cefcapene process to understand how and why Impurity 7 is formed and establishing a robust operational range (Design Space) to minimize its level. |

| Process Analytical Technology (PAT) | A system for real-time measurement and control of manufacturing processes to ensure consistent product quality. mt.com | Implementing in-line or on-line analytical tools to monitor the formation of Impurity 7 in real-time, allowing for immediate process adjustments. nih.gov |

Real-time Monitoring and Control of this compound Formation during Manufacturing Processes

The practical implementation of a QbD control strategy relies heavily on PAT tools for real-time process monitoring. researchgate.net The goal is to move from reliance on slow, off-line testing (like traditional HPLC analysis of a final sample) to dynamic control based on continuous, in-process data. scirp.org

For controlling this compound, a PAT-based system would involve deploying in-situ analytical instruments directly into the manufacturing process stream. Spectroscopic techniques are particularly well-suited for this purpose due to their speed and non-destructive nature. scirp.org

Key PAT tools and methodologies include:

In-line Spectroscopy (NIR, Raman, UV-Vis) : A spectroscopic probe can be inserted directly into a reactor or transfer line. This probe continuously collects spectral data from the reaction mixture. As the concentrations of Cefcapene, intermediates, and Impurity 7 change, the spectrum of the mixture changes accordingly.

Chemometric Modeling : The raw spectral data is complex. To make it useful, it must be correlated with the actual concentration of Impurity 7. This is achieved by building a chemometric (or multivariate) model. bruker.com During model development, samples are taken from the process and their spectra are recorded, while their exact impurity concentration is measured using a primary method (e.g., validated HPLC). A mathematical model is then created that can predict the impurity concentration based solely on the real-time spectral data.

Real-time Control and Feedback Loops : Once validated, the chemometric model is used during routine manufacturing. The PAT software continuously analyzes the spectral data and predicts the level of this compound. This information is displayed to operators in real-time or fed into an automated control system. If the predicted impurity level begins to trend towards its specified limit, the system can automatically adjust a CPP (e.g., lower the temperature, adjust reagent flow rate) to steer the process back to the center of its design space, thereby preventing the formation of excess impurity and ensuring the final product meets its quality specifications. ispe.org

| Step | Description | Enabling Technology/Method | Outcome |

|---|---|---|---|

| 1. Tool Selection & Integration | Choose and install an appropriate real-time analytical instrument into the process equipment (e.g., reactor). | In-line Raman or Near-Infrared (NIR) spectroscopic probes. scirp.org | Continuous acquisition of spectral data from the reaction mixture. |

| 2. Model Development | Correlate the collected spectral data with off-line reference measurements of Impurity 7 concentration. | Multivariate Data Analysis (MVDA) / Chemometrics (e.g., PLS, PCA). bruker.com | A predictive model that can quantify Impurity 7 concentration from its spectrum in real-time. |

| 3. Real-time Monitoring | Deploy the validated model during live production runs to track the formation of Impurity 7. | PAT software platform. | Live trend chart of Impurity 7 concentration, providing process transparency. |

| 4. Process Control | Use the real-time data to make immediate adjustments to Critical Process Parameters (CPPs) to keep the impurity level within its defined limits. | Automated Process Control System or operator intervention based on Standard Operating Procedures (SOPs). | Consistent production of Cefcapene with minimal levels of Impurity 7, preventing batch deviations and failures. ispe.org |

V. Academic and Research Perspectives on Cefcapene Impurity 7

Comparative Impurity Profiling Studies Across Different Cephalosporin (B10832234) Antibiotics and Analogues

Impurity profiling is a cornerstone of pharmaceutical analysis, providing a detailed description of the impurities present in a drug substance. researchgate.netmedwinpublishers.com For β-lactam antibiotics, including cephalosporins, the manufacturing and storage processes can lead to the formation of various impurities, such as degradation products, isomers, and polymers. researchgate.netfrontiersin.org These unintended compounds can potentially impact the drug's safety and efficacy. researchgate.net

Research has focused extensively on characterizing the impurity profiles of numerous cephalosporin antibiotics. For instance, studies on cefpodoxime (B17579) proxetil identified 15 different impurities, with four being degradation products and eleven originating from the synthesis process. lupinepublishers.com Similarly, detailed analyses of ceftriaxone (B1232239) and cefotaxime (B1668864) have revealed classic impurities that are now listed in pharmacopeias. frontiersin.orgresearchgate.netresearchgate.net The development of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) combined with mass spectrometry (LC-MS), has been instrumental in separating, identifying, and quantifying these impurities. frontiersin.orgresearchgate.netconicet.gov.ar Two-dimensional liquid chromatography (2D-HPLC) has also emerged as a powerful tool for analyzing complex impurity mixtures in antibiotics like mezlocillin (B1676548) sodium. frontiersin.org

While extensive data exists for many cephalosporins, specific comparative studies detailing the profile of Cefcapene Impurity 7 alongside other analogues are not widely available in published literature. However, the general principles and methodologies applied to other cephalosporins provide a framework for its analysis. The stability of cephalosporins in solution is a key factor, with studies showing that degradation, indicated by color change and the formation of related substances, is dependent on the chemical structure, concentration, and storage conditions. vedomostincesmp.ru This underscores the importance of controlling these factors to minimize the formation of impurities like this compound.

Table 1: Examples of Impurity Profiling Studies in Cephalosporins

| Cephalosporin | Key Findings from Impurity Profiling Studies | Analytical Techniques Used |

| Cefpodoxime proxetil | Identified 15 impurities, including 4 degradation products and 11 process-related impurities. lupinepublishers.com | HPLC with Diode Array Detection (LC-DAD), Multiple Stage Mass Spectrometry (MSn) lupinepublishers.com |

| Ceftazidime (B193861) | In-depth analysis of impurities A-I, with a focus on predicting their ADMET properties. nirmauni.ac.in | LC-MS/MS, Computational Modeling researchgate.netnih.gov |

| Cefotaxime Sodium | Isolation and structural elucidation of polymer impurities (dimers and trimers) which can be associated with allergies. frontiersin.orgnih.gov | 2D-HPLC, LC-MS, Nuclear Magnetic Resonance (NMR) frontiersin.orgnih.gov |

| Ceftriaxone | Development of stability-indicating LC methods for determining ceftriaxone and its related substances. researchgate.net | High-Performance Liquid Chromatography (HPLC) researchgate.net |

Advanced Computational and In Silico Approaches for Cefcapene Impurity Prediction

In recent years, computational and in silico methods have become indispensable tools in pharmaceutical research, particularly for predicting the formation and potential toxicity of impurities. researchgate.net These approaches offer a rapid and cost-effective means to assess impurity risks early in the drug development process. mdpi.com

Several software packages and methodologies are employed for the in silico analysis of pharmaceutical impurities. Tools like Discovery Studio, OECD QSAR Toolbox, Toxtree, and pkCSM are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of impurities based on their chemical structures. nih.govnih.gov For example, an in silico study on ceftazidime and its impurities successfully predicted the pharmacokinetic and toxicity profiles, identifying specific structural features (toxicophores) responsible for potential toxicity, such as the β-lactam ring and side chains at the C-3 and C-7 positions. nih.govfrontiersin.org

Knowledge-based systems like Zeneth are designed to predict degradation pathways of small organic molecules. acs.orgresearchgate.net By comparing experimentally observed degradation products with software predictions, researchers can refine these models, increasing their predictive accuracy. acs.orgnih.gov Such studies have shown a steady improvement in the ability of these programs to correctly predict degradation products, although gaps still exist in areas like epimerizations and photochemical reactions. acs.orgresearchgate.net These predictive tools can be invaluable for understanding how an impurity like this compound, with a molecular formula of C₂₇H₃₇N₅O₈S₂, might form and what its potential biological activities could be. cymitquimica.com Molecular docking and density functional theory (DFT) can further be used to model interactions with biological targets, such as penicillin-binding proteins (PBPs), and to understand the mechanisms of β-lactam ring opening.

Table 2: Application of Computational Tools in Cephalosporin Impurity Analysis

| Computational Tool/Approach | Application in Impurity Analysis | Example from Research |

| pkCSM, Discovery Studio | Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. nih.gov | Used to predict the ADMET profile of ceftazidime and its impurities, identifying potentially toxic functional groups. nirmauni.ac.innih.gov |

| Zeneth | Prediction of chemical degradation pathways. researchgate.netnih.gov | Benchmarking studies show its increasing ability to predict experimentally observed degradants for various drug substances. acs.org |